Epertinib
Descripción general
Descripción
Epertinib (S-222611) is a dual inhibitor of EGFR and ERBB2 (HER2), leading to decreased kinase activity and potentially inhibiting growth of tumors expressing EGFR or ERBB2 (HER2) . It is a potent, orally active, reversible, and selective tyrosine kinase inhibitor of EGFR, HER4 and HER2 .
Molecular Structure Analysis
Epertinib has a molecular formula of C30H27ClFN5O3 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Chemical Reactions Analysis
Epertinib has been studied for its distribution in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry . The concentration of Epertinib in brain metastasis was found to be significantly higher than that of other similar drugs .
Physical And Chemical Properties Analysis
Epertinib has a molecular weight of 560.02 . The hydrochloride form of Epertinib has a molecular weight of 596.48 . It is recommended to be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .
Aplicaciones Científicas De Investigación
Epertinib in Metastatic Breast Cancer : A study by Macpherson et al. (2019) explored the safety, tolerability, and efficacy of epertinib combined with trastuzumab, with or without chemotherapy, in patients with HER2-positive metastatic breast cancer. The study found that epertinib was well-tolerated and showed promising antitumor activity, particularly in patients who had been previously treated with other HER2-directed therapies.
Distribution in Brain Metastasis : Tanaka et al. (2018) conducted a study focusing on the distribution of epertinib in brain metastases from HER2-positive breast cancer. They found that epertinib concentration in brain metastasis was significantly higher than that of a comparative drug, lapatinib, suggesting its potential as a therapeutic agent for breast cancer with brain metastasis.
Safety and Activity in Solid Tumors : Research by Arkenau et al. (2018) on epertinib in patients with solid tumors expressing EGFR or HER2 revealed that the drug was well-tolerated and showed antitumor activity, especially in heavily pretreated HER2-positive breast and upper gastrointestinal cancer patients.
Safety And Hazards
Propiedades
IUPAC Name |
N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27ClFN5O3/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36)/b37-27+/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCIAMOTBDGBJN-NRLRZRKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epertinib | |
CAS RN |
908305-13-5 | |
Record name | Epertinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908305135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60OIK33ZQR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.